3-ethoxy-3-methylazetidine hydrochloride
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Overview
Description
3-Ethoxy-3-methylazetidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a four-membered heterocyclic compound containing an azetidine ring, which is known for its significant ring strain and unique reactivity . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-3-methylazetidine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-methylazetidine with ethyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-3-methylazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted azetidines.
Oxidation Reactions: Products include azetidine oxides.
Reduction Reactions: Products include azetidine amines.
Scientific Research Applications
3-Ethoxy-3-methylazetidine hydrochloride is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methylazetidine: Lacks the ethoxy group, resulting in different reactivity and properties.
3-Ethylazetidine: Contains an ethyl group instead of an ethoxy group, leading to variations in chemical behavior.
Properties
CAS No. |
1807872-03-2 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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